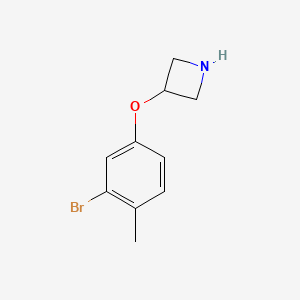
3-(3-Bromo-4-methylphenoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Bromo-4-methylphenoxy)azetidine” is a chemical compound that has potential applications in various fields of research and industry . It is a derivative of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the common methods is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the use of lanthanoid (III) trifluoromethanesulfonate (Ln (OTf) 3) as a catalyst for the regioselective nucleophilic ring opening of epoxides .Molecular Structure Analysis
The molecular structure of “3-(3-Bromo-4-methylphenoxy)azetidine” can be represented by the linear formula: C10H13O1N1 . The InChI key for this compound is IKXZLYWIOATIPO-UHFFFAOYSA-N .Applications De Recherche Scientifique
Azetidines are immensely reactive and have significant applications in various scientific fields . Here are some general applications of azetidines:
-
Synthetic Chemistry
- Azetidines are used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
- They are also used in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
- Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
-
Medicinal Chemistry
-
Polymer Synthesis
Orientations Futures
Azetidines, including “3-(3-Bromo-4-methylphenoxy)azetidine”, have potential applications in various fields such as drug discovery, polymer synthesis, and as chiral templates . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on these areas .
Propriétés
IUPAC Name |
3-(3-bromo-4-methylphenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-2-3-8(4-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKAOUXTATVNCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CNC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methylphenoxy)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

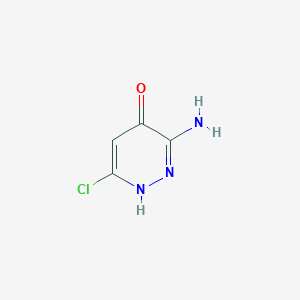
![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)




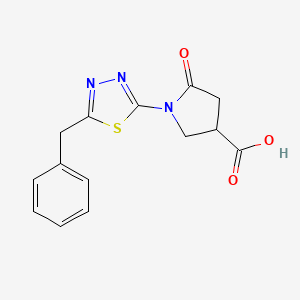
![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)
![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)
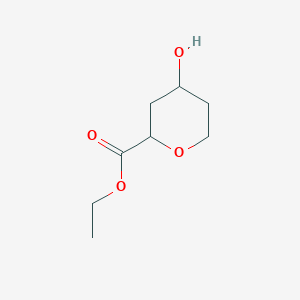
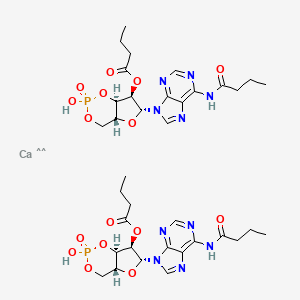
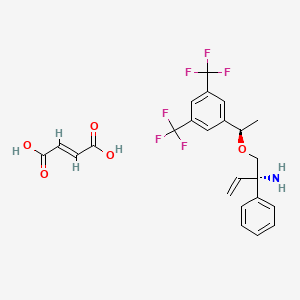
![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)
![(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B1383859.png)